2-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide
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Description
2-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide (2CP) is an organic compound used in various scientific research applications. It is a small molecule that is easily synthesized and has a wide range of biochemical and physiological effects. 2CP is used to study protein-protein interactions, signal transduction pathways, and enzyme activity. It has potential applications in drug discovery and development, as well as in laboratory experiments.
Scientific Research Applications
Synthetic Applications and Chemical Reactivity
Research into related pyrrole and cyanoacetamide derivatives demonstrates significant synthetic utility and chemical reactivity, laying a foundation for potential applications of 2-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide in synthesizing diverse heterocyclic compounds. For instance, cyanoacetamide derivatives have been employed as key intermediates in generating novel heterocycles, including pyrroles, pyridines, and coumarins, showcasing their versatility in organic synthesis (Dawood et al., 2011). This versatility underscores the potential of the target compound in contributing to the development of new materials and pharmaceuticals through innovative synthetic routes.
Biological Activities
The structural features inherent to pyrrole and cyanoacetamide derivatives, similar to those in the target compound, have been explored for various biological activities. For example, compounds incorporating cyanoacetamide moieties have been investigated for their antimicrobial properties, indicating the potential for developing new antimicrobial agents (Darwish et al., 2014). Additionally, the presence of the pyrrole core in such compounds suggests possible applications in drug design and discovery, given the pyrrole ring's prevalence in bioactive molecules.
properties
IUPAC Name |
2-[1-(4-cyanophenyl)pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-3-19(4-2)17(22)16(21)15-6-5-11-20(15)14-9-7-13(12-18)8-10-14/h5-11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVJFCWVZDVAMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=CC=CN1C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide |
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